molecular formula C16H18ClNO2 B029201 Benzyl(3-hydroxyphenacyl)methylammonium chloride CAS No. 71786-67-9

Benzyl(3-hydroxyphenacyl)methylammonium chloride

Cat. No.: B029201
CAS No.: 71786-67-9
M. Wt: 291.77 g/mol
InChI Key: QGHUDAOMXLLADV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BX471 is synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrophenol with 2-(2-chloroethoxy)ethanol to form an intermediate compound. This intermediate is then reacted with (2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazine to yield the final product, BX471 . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of BX471 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

BX471 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BX471, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

BX471 exerts its effects by selectively binding to and inhibiting CCR1. This inhibition prevents the binding of endogenous CCR1 ligands such as macrophage inflammatory protein-1 alpha (MIP-1α), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-3 (MCP-3). By blocking CCR1, BX471 reduces calcium mobilization, leukocyte migration, and the expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1), P-selectin, and E-selectin . The compound also downregulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BX471

BX471 is unique due to its high selectivity for CCR1 over other chemokine receptors such as CCR2, CCR5, and CXCR4. This selectivity makes it a valuable tool for studying CCR1-mediated effects without off-target interactions . Additionally, BX471’s oral bioavailability and ability to reduce disease severity in animal models of multiple sclerosis and osteoarthritis highlight its potential as a therapeutic agent .

Properties

CAS No.

71786-67-9

Molecular Formula

C16H18ClNO2

Molecular Weight

291.77 g/mol

IUPAC Name

benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride

InChI

InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H

InChI Key

QGHUDAOMXLLADV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl

Canonical SMILES

C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-]

Key on ui other cas no.

71786-67-9

Pictograms

Irritant; Environmental Hazard

Synonyms

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride;  Phenylephrine Imp. E (EP), Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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